[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride
Overview
Description
[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is a useful research compound. Its molecular formula is C24H24ClO3P and its molecular weight is 426.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis in Organic Synthesis : Triphenylphosphonopropionbetainetriorganotin(IV) salts, which are related to the compound , have been used as catalysts for synthesizing a variety of organic compounds, including new classes of phosphonium-based compounds (Ng & Zuckerman, 1982).
Potential in Anti-Inflammatory Agents : [1-(Ethoxycarbonyl)-1-cyclopentyl]triphenylphosphonium bromide, a compound similar to the one , shows potential as a novel anti-inflammatory agent due to its unique crystal structure (Boys et al., 1995).
Synthesis of Organic Compounds : 3,3,3-Trichloropropyl-1-triphenylphosphorane, a related compound, is a convenient reagent for synthesizing various organic structures such as (Z)-1,3-enynes and 1,3-diynes (Karatholuvhu & Fuchs, 2004).
Synthesis of Pure Phosphonium Salts : A method has been developed for preparing pure (3-alkoxycarbonyl-2-oxopropyl)triphenylphosphonium salts, useful in various organic syntheses (Moorhoff, 1997).
Crystal Structure Analysis : A study involving the reaction of acetic anhydride with ethoxycarbonylmethylenetriphenylphosphorane, related to the compound of interest, revealed unexpected properties and structures (Abell, Clark, & Robinson, 1989).
Synthesis of Sterically Hindered Peptides : 2-Phosphonioethoxycarbonyl (Peoc) amino acids and hydroxy acids have been used for synthesizing sterically hindered peptides and dipsipeptides, demonstrating the versatility of these compounds in peptide synthesis (Kunz & Bechtolsheimer, 1982).
Formation of Novel Phosphonium Salts : The reaction of Ru(CO)HCl(PPh3)3 with methyl propiolate produces (methoxycarbonylethenyl)triphenylphosphonium chloride, a novel phosphonium salt (Castaño et al., 1989).
Synthesis of Antimicrobial Agents : Novel quaternary phosphonium acylhydrazones derived from similar compounds show selective antimicrobial activity against Gram-positive bacteria strains (Milenković, Zivkovic-Radovanovic, & Andjelković, 2020).
Mechanism of Action
Target of Action
It is known to be a reactant in the preparation of cyclic amidine-based inhibitors of ß-secretase (bace-1) .
Mode of Action
The compound interacts with its targets through Wittig reactions, dehydrochlorination, and alkylation reactions .
Biochemical Pathways
It is used in the synthesis of cyclic amidine-based inhibitors of ß-secretase (bace-1), suggesting it may influence pathways related to this enzyme .
Result of Action
Its use in the synthesis of cyclic amidine-based inhibitors of ß-secretase (bace-1) suggests it may contribute to the inhibition of this enzyme .
Properties
IUPAC Name |
(4-ethoxy-2,4-dioxobutyl)-triphenylphosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRCLIKFZISBBV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378608 | |
Record name | (4-Ethoxy-2,4-dioxobutyl)(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106302-03-8 | |
Record name | (4-Ethoxy-2,4-dioxobutyl)(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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